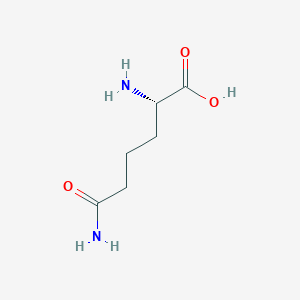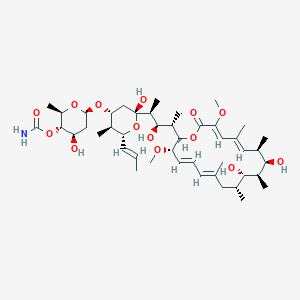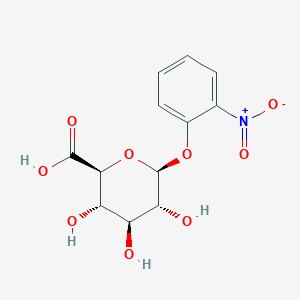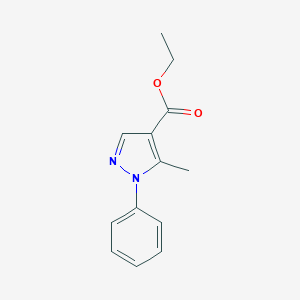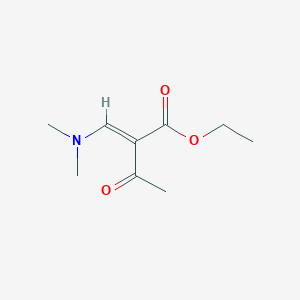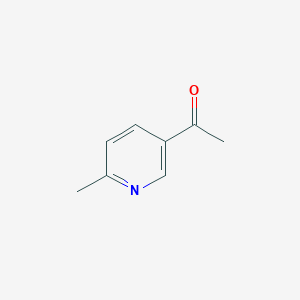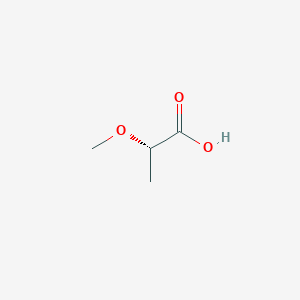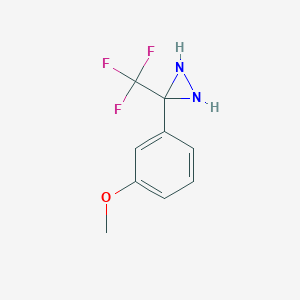
3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or significance in scientific research or industry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include computational studies to predict these properties.Applications De Recherche Scientifique
Versatile Photoactivated Tethers : Compounds like 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine serve as versatile photoactivated "tethers" for the covalent surface modification of graphitic carbon and carbon nanotubes, enhancing their chemical properties (Lawrence et al., 2011).
Carbene Progenitors in Biological Systems : These compounds have been widely utilized as carbene progenitors in biological systems, surface modification research, and as synthetic reagents. This includes their use in theoretical studies, experimental methods, and diverse applications (McAllister, Perry, & Taylor, 2008).
Efficient Carbon Radical Traps : Diazirines, a category including such compounds, act as efficient carbon radical traps. They facilitate the creation of imines, which can be hydrolyzed to amines, a process important in synthetic chemistry (Barton et al., 1993).
Potential in Medicinal Chemistry : The structural and reactivity properties of related compounds, such as triazene-1,3-di(2-methoxyphenyl), suggest potential applications in medicinal chemistry and as organometallic ligands (Rofouei, Shamsipur, & Payehghadr, 2006).
Photoaffinity Labeling Applications : Recent advancements have been made in synthesizing optically pure (trifluoromethyl)diazirine derivatives through novel one-pot methods, contributing significantly to photoaffinity labeling applications (Wang et al., 2015).
Synthesis of Chiral Diaziridines : Studies have successfully synthesized chiral 3,3-bis(trifluoromethyl)diaziridines with high optical purity, crucial for understanding the mechanisms of certain chemical reactions (Kostyanovsky, Shustov, & Zaichenko, 1982).
Friedel-Crafts Alkylations : Photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine with phenolic partners leads to Friedel-Crafts alkylations, a significant advancement for "cleaner" diazirines in chemical biology (Raimer & Lindel, 2013).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It may also involve recommendations for safe handling and disposal.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and predictions about its future significance in science or industry.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYZOKJLNFUGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440369 | |
| Record name | 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine | |
CAS RN |
154187-45-8 | |
| Record name | 3-(3-methoxyphenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



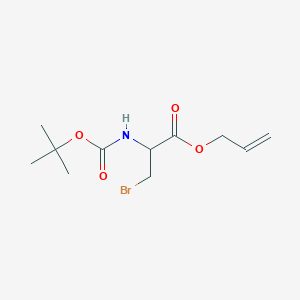
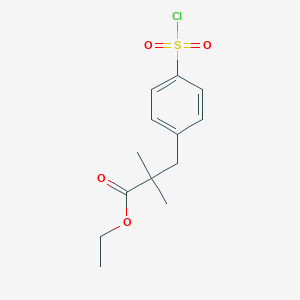
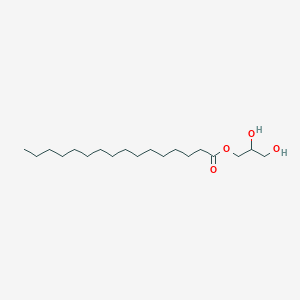

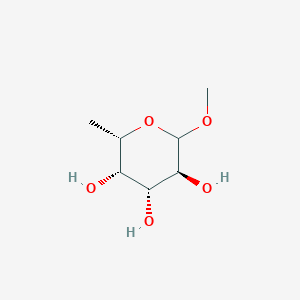
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
